![molecular formula C10H12N4O3S B2631113 1-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)imidazolidin-2-one CAS No. 1795304-23-2](/img/structure/B2631113.png)
1-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
“1-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)imidazolidin-2-one” is a chemical compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .
Molecular Structure Analysis
Azetidines, which are part of the compound, are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines are used in organic synthesis and medicinal chemistry due to their unique reactivity that can be triggered under appropriate reaction conditions . They are used in the polymerizations of aziridine and azetidine .Scientific Research Applications
Photochemical Reactions and Photocatalysis
The aza Paternò–Büchi reaction, which involves this compound, has been a focus:
- Recent Improvements : Highlighting breakthroughs in overcoming challenges associated with the reaction .
Heterocyclic Chemistry and Natural Product Synthesis
Azetidines appear in various natural products. Researchers investigate:
- Pharmacokinetics Enhancement : Incorporating azetidines into drug scaffolds for improved properties .
Imidazolidin-2-one Derivatives
Considering the imidazolidin-2-one moiety, we explore:
Future Directions
properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-8-11-1-3-14(8)10(16)13-5-7(6-13)17-9-12-2-4-18-9/h2,4,7H,1,3,5-6H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJZCVFMCDQCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)imidazolidin-2-one |
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